Diol-poss

Description

Properties

CAS No. |

268747-51-9 |

|---|---|

Molecular Formula |

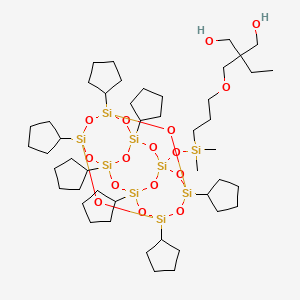

C46H88O16Si9 |

Molecular Weight |

1149.9 g/mol |

IUPAC Name |

2-ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol |

InChI |

InChI=1S/C46H88O16Si9/c1-4-46(36-47,37-48)38-49-34-19-35-63(2,3)50-71-60-68(43-28-13-14-29-43)54-65(40-22-7-8-23-40)51-64(39-20-5-6-21-39)52-66(56-68,41-24-9-10-25-41)58-70(62-71,45-32-17-18-33-45)59-67(53-64,42-26-11-12-27-42)57-69(55-65,61-71)44-30-15-16-31-44/h39-45,47-48H,4-38H2,1-3H3 |

InChI Key |

FIEUMKYCIRTKJB-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |

Canonical SMILES |

CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Diol-Functionalized Polyhedral Oligomeric Silsesquioxanes (POSS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to diol-functionalized polyhedral oligomeric silsesquioxanes (POSS). Diol-functionalized POSS are of significant interest in the development of advanced materials, including for biomedical applications such as drug delivery, owing to their unique hybrid organic-inorganic structure and the versatile reactivity of the hydroxyl groups. This document details the most common and effective synthetic methodologies, including hydrosilylation, hydrolytic condensation, thiol-ene click chemistry, and corner-capping reactions. Each section provides detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways.

Introduction to Diol-Functionalized POSS

Polyhedral oligomeric silsesquioxanes are cage-like molecules with a core of silicon and oxygen atoms, surrounded by organic functional groups. Their general formula is (RSiO_1.5_ )n , where 'R' represents an organic substituent. The introduction of diol (two hydroxyl) functionalities onto the POSS cage imparts hydrophilicity and provides reactive sites for further chemical modifications, such as the attachment of therapeutic agents, polymers, or targeting moieties. The choice of synthetic route depends on factors such as the desired structure of the diol, the nature of the POSS core, and the required yield and purity.

Synthetic Methodologies

This section outlines the primary methods for the synthesis of diol-functionalized POSS. A comparative summary of the quantitative data for these methods is presented in Table 1.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. To synthesize diol-functionalized POSS via this method, a POSS molecule bearing Si-H groups is reacted with an alkene containing a protected diol or an epoxide that can be subsequently hydrolyzed.

Experimental Protocol: Hydrosilylation of Octa(hydridosilsesquioxane) with Allyl Glycidyl Ether and Subsequent Hydrolysis

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere, dissolve octa(hydridosilsesquioxane) (1 equivalent) in dry toluene.

-

Addition of Alkene: Add allyl glycidyl ether (8.5 equivalents) to the solution.

-

Catalyst Addition: Introduce a platinum catalyst, such as Karstedt's catalyst (10 ppm), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band at approximately 2150 cm⁻¹.

-

Solvent Removal: Once the reaction is complete, remove the toluene under reduced pressure.

-

Hydrolysis: Dissolve the resulting glycidyl-functionalized POSS in a mixture of tetrahydrofuran (THF) and water (1:1 v/v). Add a catalytic amount of sulfuric acid.

-

Heating: Heat the mixture to 60°C and stir for 12 hours to effect the ring-opening of the epoxide to a diol.

-

Purification: After cooling to room temperature, neutralize the solution with a mild base. Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the diol-functionalized POSS.

Logical Relationship: Hydrosilylation Pathway

Caption: Hydrosilylation of Si-H POSS followed by epoxide hydrolysis.

Hydrolytic Condensation

This method involves the hydrolysis and subsequent condensation of diol-containing organotrialkoxysilanes. The diol functionality is introduced into the silane precursor before the formation of the POSS cage.

Experimental Protocol: Hydrolytic Condensation of a Diol-Containing Trialkoxysilane

-

Precursor Synthesis: Synthesize a diol-containing trialkoxysilane, for example, by reacting (3-glycidyloxypropyl)trimethoxysilane with water to open the epoxide ring, yielding 3-(2,3-dihydroxypropoxy)propyl]trimethoxysilane.

-

Reaction Setup: In a round-bottom flask, dissolve the diol-containing trialkoxysilane in a mixture of ethanol and water.

-

Catalysis: Add a catalyst, such as hydrochloric acid or a base like potassium hydroxide, to promote hydrolysis and condensation.

-

Reaction: Stir the solution at room temperature for 48-72 hours. The formation of the POSS cage will result in the precipitation of a white solid.

-

Isolation: Collect the solid product by filtration, wash with ethanol, and dry under vacuum.

Experimental Workflow: Hydrolytic Condensation

An In-depth Technical Guide to Diol-Functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS) in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured organosilicon compounds with a cage-like silica core and organic functional groups at the vertices. This unique hybrid nature allows for their incorporation into polymer matrices, leading to significant enhancements in material properties. This technical guide focuses specifically on diol-functionalized POSS (Diol-POSS), a versatile building block in polymer chemistry. This compound can be covalently integrated into various polymer backbones, such as polyurethanes and polyesters, through standard polymerization techniques. The incorporation of the rigid, inorganic POSS cage into the polymer structure imparts notable improvements in thermal stability, mechanical strength, and hydrophobicity. These enhanced properties make this compound-based polymers highly attractive for a range of advanced applications, particularly in the biomedical field, including as components of drug delivery systems and for tissue engineering scaffolds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in polymer chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with the general formula (RSiO

1.5nDiol-functionalized POSS, or this compound, are a specific type of POSS where at least two of the organic 'R' groups are terminated with hydroxyl (-OH) functionalities. This diol functionality makes them particularly valuable as monomers in step-growth polymerization reactions, allowing for their covalent incorporation into polymer chains. The most common method for synthesizing functionalized POSS, including this compound, is through the hydrolytic condensation of functionalized trialkoxysilanes.

The incorporation of this compound into polymers results in organic-inorganic hybrid nanocomposites at the molecular level. The nanoscale POSS cage acts as a reinforcing agent, leading to significant improvements in the properties of the host polymer.

Synthesis of this compound and this compound Containing Polymers

Synthesis of this compound: A General Protocol

A common route to synthesize this compound involves the hydrosilylation of an appropriate alkene-alcohol with a hydrido-functionalized POSS, followed by deprotection if necessary. A representative example is the synthesis of a diol-functionalized octaisobutyl-POSS.

Experimental Protocol: Synthesis of 1,3-bis(hydroxypropyl)octaisobutyl-POSS

-

Step 1: Synthesis of Octakis(hydridodimethylsiloxy)silsesquioxane (Q8M8H): This precursor is typically synthesized through the hydrolysis and condensation of trichlorosilane and is subsequently reacted with dichloromethylsilane.

-

Step 2: Hydrosilylation with Allyl Alcohol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Octakis(hydridodimethylsiloxy)silsesquioxane in dry toluene under an inert atmosphere (e.g., nitrogen or argon). Add a platinum catalyst, such as Karstedt's catalyst. To this solution, add a stoichiometric amount of allyl alcohol dropwise at room temperature.

-

Step 3: Reaction Monitoring and Work-up: The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2140 cm⁻¹).

-

Step 4: Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1,3-bis(hydroxypropyl)octaisobutyl-POSS.

Synthesis of this compound Containing Polyurethane: A General Protocol

This compound can be used as a chain extender or as a co-monomer in the synthesis of polyurethanes. The hydroxyl groups of the this compound react with the isocyanate groups of a diisocyanate monomer.

Experimental Protocol: Synthesis of a this compound Polyurethane

-

Step 1: Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, a polyol (e.g., polycaprolactone diol) is charged and heated under vacuum to remove any moisture. A diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), is then added, and the mixture is stirred at a controlled temperature (e.g., 80-90 °C) for a few hours to form an isocyanate-terminated prepolymer.

-

Step 2: Chain Extension with this compound: The this compound, dissolved in a dry solvent like N,N-dimethylformamide (DMF), is then added dropwise to the prepolymer. A catalyst, such as dibutyltin dilaurate, can be added to facilitate the reaction.

-

Step 3: Curing and Characterization: The resulting mixture is stirred until a significant increase in viscosity is observed. The polymer solution is then cast onto a glass plate and cured in an oven at a specific temperature profile to obtain a solid polymer film. The successful incorporation of this compound can be confirmed by techniques such as FTIR, which will show the formation of urethane linkages, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Properties of this compound Containing Polymers

The incorporation of this compound into polymer matrices leads to significant enhancements in their properties due to the nanoscale reinforcement provided by the rigid POSS cage.

Mechanical Properties

The presence of this compound generally increases the tensile strength and Young's modulus of the resulting polymers. The rigid POSS cages act as physical crosslinks, reinforcing the polymer matrix. However, the effect on elongation at break can vary depending on the concentration of POSS and its dispersion within the polymer.

Table 1: Representative Mechanical Properties of Polyurethanes with and without this compound

| Polymer System | This compound Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| Polyurethane (Control) | 0 | 25.3 | 45.8 | 650 |

| Polyurethane-POSS | 5 | 32.1 | 62.5 | 580 |

| Polyurethane-POSS | 10 | 38.7 | 78.2 | 520 |

| Polyurethane-POSS | 20 | 35.2 | 71.4 | 450 |

Note: The values presented are illustrative and can vary based on the specific polymer system, type of this compound, and processing conditions.

Thermal Properties

The inorganic Si-O-Si core of the POSS molecule imparts excellent thermal stability to the hybrid polymers. The incorporation of this compound typically leads to an increase in the glass transition temperature (Tg) and the thermal decomposition temperature of the polymer.

Table 2: Representative Thermal Properties of Polyesters with and without this compound

| Polymer System | This compound Content (wt%) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |

|---|---|---|---|

| Polyester (Control) | 0 | 65 | 350 |

| Polyester-POSS | 5 | 72 | 365 |

| Polyester-POSS | 10 | 78 | 378 |

| Polyester-POSS | 20 | 75 | 372 |

Note: The values presented are illustrative and can vary based on the specific polymer system, type of this compound, and processing conditions.

Applications in Drug Development

The unique properties of this compound-based polymers, including their biocompatibility, tunable degradation rates, and enhanced mechanical strength, make them promising candidates for various applications in drug development and regenerative medicine.

Drug Delivery Systems

This compound can be incorporated into biodegradable polymers to create nanoparticles for controlled drug delivery. The POSS cages can enhance the encapsulation efficiency of hydrophobic drugs and provide structural stability to the nanoparticles. The release of the drug can be controlled by the degradation rate of the polymer matrix.

Tissue Engineering

In tissue engineering, this compound can be used to fabricate scaffolds with improved mechanical properties that can better mimic the native extracellular matrix.[2][3][4][5][6] The enhanced strength and stiffness of these scaffolds can provide the necessary support for cell growth and tissue regeneration. The biocompatibility of POSS-based materials is a critical factor for their use in these applications.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General structure of a this compound monomer.

Caption: Polymerization of this compound to form polyurethane.

Caption: Workflow for this compound in drug delivery.

Conclusion

Diol-functionalized POSS represent a significant advancement in the field of polymer chemistry, offering a versatile platform for the creation of high-performance organic-inorganic hybrid materials. Their ability to be covalently incorporated into polymer backbones allows for precise control over the material's properties at the nanoscale. The resulting polymers exhibit enhanced mechanical strength, thermal stability, and other desirable characteristics, making them suitable for a wide range of applications. In the realm of drug development, this compound-based polymers hold considerable promise for the creation of advanced drug delivery systems and tissue engineering scaffolds. Further research into the synthesis of novel this compound structures and their application in sophisticated biomedical systems is expected to yield even more innovative materials with tailored functionalities.

References

Decoding the Nanoscale Architecture: An In-depth Technical Guide to the Cage Structure of Diol-POSS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the cage structure of Diol-functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS), hybrid molecules that merge an inorganic silica core with organic diol functionalities. This unique architecture offers significant potential in the development of advanced materials, particularly in the biomedical and pharmaceutical fields, where they can serve as building blocks for drug delivery systems, tissue engineering scaffolds, and diagnostic agents. This document delves into the synthesis, structural characterization, and key structural parameters of this compound, presenting quantitative data in accessible formats and detailing the experimental protocols for its analysis.

The Hybrid Architecture of this compound

Polyhedral Oligomeric Silsesquioxanes (POSS) are characterized by a cage-like framework of silicon and oxygen atoms, with the general formula (RSiO

1.5nThe inorganic Si-O-Si core provides a rigid and thermally stable scaffold, while the organic diol arms offer flexibility and functionality. The precise three-dimensional arrangement of these components dictates the physicochemical properties of the this compound molecule and its performance in various applications.

Synthesis of this compound

The synthesis of this compound typically involves the hydrolysis and condensation of a trifunctional silane precursor bearing a diol group or a group that can be readily converted to a diol. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of a this compound

Materials:

-

3-(Trimethoxysilyl)propyl-substituted diol precursor

-

Methanol

-

Water

-

Hydrochloric acid (catalyst)

-

Toluene

Procedure:

-

The 3-(trimethoxysilyl)propyl-substituted diol precursor is dissolved in a mixture of methanol and toluene.

-

A stoichiometric amount of water and a catalytic amount of hydrochloric acid are added to the solution.

-

The mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) to facilitate hydrolysis of the methoxysilyl groups and subsequent condensation to form the silsesquioxane cage.

-

The solvent is removed under reduced pressure to yield the crude this compound product.

-

The product is then purified, typically by recrystallization or column chromatography, to isolate the desired this compound molecule.

This is a generalized procedure, and specific reaction conditions, stoichiometry, and purification methods will vary depending on the desired this compound structure and the nature of the organic substituents.

Structural Characterization of the this compound Cage

A combination of analytical techniques is employed to elucidate the precise three-dimensional structure of the this compound cage. The primary methods are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the exact atomic positions within a crystalline material, providing precise measurements of bond lengths, bond angles, and the overall molecular geometry.

-

Crystal Growth: High-quality single crystals of the this compound compound are grown, typically by slow evaporation of a solvent from a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

While a specific complete crystal structure for a discrete this compound molecule with detailed bond lengths and angles was not found in the immediate search results, the general principles of POSS crystallography apply. The Si-O bonds within the cage are typically in the range of 1.60-1.65 Å, and the O-Si-O and Si-O-Si bond angles are close to the tetrahedral angle of 109.5°. The precise values for a this compound would be influenced by the nature and conformation of the diol substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the this compound molecule. ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the molecular structure and the connectivity of the atoms.

Expected NMR Spectral Features:

-

¹H NMR: Resonances corresponding to the protons of the organic diol substituents and any other organic groups on the POSS cage. The chemical shifts of the protons on the carbons bearing the hydroxyl groups are typically in the range of 3.5-4.5 ppm. The hydroxyl protons themselves often appear as broad signals with variable chemical shifts depending on concentration and solvent.[3]

-

¹³C NMR: Signals for each unique carbon atom in the organic substituents. The carbons attached to the hydroxyl groups typically resonate in the 60-70 ppm region.[3]

-

²⁹Si NMR: One or more signals corresponding to the silicon atoms in the silsesquioxane cage. The chemical shift provides information about the substitution pattern and the geometry of the silicon environment. For a fully condensed T₈ cage with identical substituents, a single ²⁹Si NMR signal is expected.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0.5 - 8.0 | Environment of protons in the organic substituents. |

| ¹³C | 10 - 150 | Carbon framework of the organic substituents. |

| ²⁹Si | -50 to -80 | Silicon environment in the silsesquioxane cage. |

Visualizing the this compound Structure and Synthesis

To better understand the relationships and processes involved in the study of this compound, the following diagrams are provided.

Caption: Molecular architecture of a this compound molecule.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Key techniques for the structural characterization of this compound.

Conclusion

The cage structure of this compound represents a versatile platform for the design of novel nanomaterials with tailored properties. A thorough understanding of its three-dimensional architecture, achieved through detailed synthesis and characterization, is paramount for its effective application in drug development and materials science. The combination of a rigid inorganic core and functional organic diol groups provides a unique set of properties that can be exploited to create sophisticated and highly functional materials. Further research focusing on the single-crystal X-ray diffraction of various this compound derivatives will be crucial in providing a more complete and quantitative understanding of their intricate cage structures.

References

A Technical Guide to the Thermal Stability of Diol-POSS Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured hybrid molecules composed of an inorganic silica-like core and external organic functionalities. Diol-functionalized POSS (Diol-POSS) nanoparticles are of particular interest in advanced materials and drug delivery applications due to their reactive hydroxyl groups, which allow for their incorporation into various polymer matrices. Understanding the thermal stability of these nanoparticles is critical for defining their processing parameters and predicting their performance in end-use applications, especially in fields requiring sterilization or high-temperature processing. This guide provides a detailed overview of the thermal properties of this compound, including quantitative decomposition data and standardized testing protocols.

Thermal Decomposition Profile of this compound

The thermal stability of silsesquioxane nanoparticles is typically evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The data reveals the onset of degradation, the rate of decomposition, and the amount of residual material.

While data for a wide variety of functionalized POSS exists, this guide will use trisilanol-isobutyl-POSS as a close and representative analogue for this compound, as it features a similar isobutyl-substituted silica cage with reactive hydroxyl groups.

Quantitative Thermal Stability Data

The key parameters derived from TGA are the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occurs, the temperature of maximum decomposition rate (Tmax), and the final residual mass, or char yield. These values are crucial for determining the upper service temperature and degradation characteristics of the material.

| Parameter | Value | Unit | Atmosphere |

| Onset Decomposition (Td5%) | 333 | °C | Nitrogen |

| Decomposition Temp (Td10%) | 354 | °C | Nitrogen |

| Max. Decomposition Rate (Tmax) | 388 | °C | Nitrogen |

| Char Yield (@ 1000 °C) | 36 | % | Nitrogen |

Data is representative of a trisilanol isobutyl POSS, a structural analogue to this compound.

The incorporation of POSS nanoparticles, including diol-functionalized variants, into polymer matrices has been consistently shown to enhance the thermal stability of the resulting nanocomposites. This improvement is attributed to the formation of a protective silica-like char layer upon decomposition and the nanoscopic dispersion of the thermally stable POSS cages, which can hinder the mobility of polymer chains at elevated temperatures.

Experimental Methodologies

Accurate and reproducible characterization of thermal stability requires standardized experimental protocols. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to assess the thermal properties of this compound nanoparticles.

Thermogravimetric Analysis (TGA) Protocol

TGA is essential for determining the thermal degradation profile of this compound.

Objective: To measure the mass loss of this compound nanoparticles as a function of temperature to determine decomposition temperatures and char yield.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., NETZSCH TG 209, TA Instruments Q500) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Parameters:

-

Sample Preparation: 3-5 mg of the this compound nanoparticle powder is weighed and placed into a ceramic (e.g., alumina) or platinum crucible.

-

Atmosphere: High-purity nitrogen is used as a purge gas with a constant flow rate of 20-50 mL/min to ensure an inert environment and prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 1000 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is applied.

-

Data Collection: Mass change and temperature are continuously recorded throughout the experiment.

Data Analysis:

-

The TGA curve (mass % vs. temperature) is plotted.

-

The Td5% and Td10% are identified as the temperatures at which the sample has lost 5% and 10% of its initial mass, respectively.

-

The derivative of the TGA curve (DTG curve) is plotted to find the Tmax, which corresponds to the peak of the mass loss rate.

-

The char yield is determined as the percentage of mass remaining at the end of the experiment (e.g., at 1000 °C).

Commercial Sources and Applications of Diol-POSS Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Diol-POSS (Polyhedral Oligomeric Silsesquioxane) reagents, their key properties, and detailed experimental protocols for their use in the development of advanced materials relevant to drug development and biomedical applications.

Commercial Availability of this compound Reagents

Quantitative Data of a Commercial this compound Reagent

To facilitate the selection of appropriate reagents for specific research and development needs, the following table summarizes the key quantitative data for Hybrid Plastics' AL0130.

| Property | Value | Reference |

| Product Code | AL0130 | [1][2] |

| Chemical Name | 1,2-Propanediolisobutyl POSS | [1][2] |

| Appearance | White powder | [1] |

| Formula Weight | 949.64 g/mol | [1] |

| Density | 1.13 g/cm³ | [3] |

| Refractive Index | 1.47 | [3] |

| Solvent Solubility | THF, chloroform, acetone, hexane | [1] |

| Solvent Insolubility | Acetonitrile | [1] |

| Resin Solubility | Polyethers, polyalcohols | [1] |

| CAS Number | 480439-49-4 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as its application in the formulation of polyurethanes and hydrogels for potential drug delivery applications.

Synthesis of 1,2-Propanediol-Isobutyl-POSS (A Representative this compound)

While a specific, detailed protocol for the synthesis of AL0130 from commercial literature is not publicly available, a general synthetic approach for diol-functionalized POSS involves the hydrosilylation of a vinyl-functionalized POSS cage followed by the introduction of diol moieties. The following is a representative protocol based on established organosilicon chemistry.

Materials:

-

Octavinyl-POSS

-

1,2-Propanediol

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve Octavinyl-POSS in anhydrous toluene.

-

Add an excess of 1,2-propanediol to the solution.

-

Add a catalytic amount of Karstedt's catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 24-48 hours.

-

Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the vinyl proton signals.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene by rotary evaporation.

-

Precipitate the product by adding the concentrated solution dropwise to a large volume of cold hexane.

-

Collect the white precipitate by filtration and wash with cold hexane.

-

Dry the product under vacuum to obtain the 1,2-Propanediol-functionalized POSS.

Purification of this compound by Column Chromatography

For higher purity, the synthesized this compound can be purified using column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

-

Prepare a silica gel slurry in the initial, less polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent gradient, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

Remove the solvent by rotary evaporation to yield the purified product.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons from the isobutyl groups, the propanediol moiety, and the absence of vinyl protons.

-

¹³C NMR: To identify the different carbon environments in the molecule.

-

²⁹Si NMR: To confirm the T₈ cage structure of the POSS core.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify characteristic vibrational bands, including the Si-O-Si cage vibrations (around 1100 cm⁻¹), C-H stretching of the isobutyl groups (around 2870-2960 cm⁻¹), and the broad O-H stretching of the diol groups (around 3300 cm⁻¹).

-

Application in Polyurethane Synthesis

This compound can be used as a crosslinker or a chain extender in the synthesis of polyurethanes, imparting enhanced thermal and mechanical properties.

Materials:

-

This compound (e.g., AL0130)

-

A diisocyanate (e.g., isophorone diisocyanate - IPDI)

-

A polyol (e.g., polytetrahydrofuran - PTHF)

-

A catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

Procedure:

-

In a moisture-free environment, dissolve the this compound and the polyol in anhydrous THF in a three-neck flask.

-

Slowly add the diisocyanate to the mixture while stirring.

-

Add a catalytic amount of DBTDL to initiate the polymerization.

-

Maintain the reaction at a specific temperature (e.g., 60-70 °C) for several hours until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.

-

Cast the resulting polyurethane solution into a mold and allow the solvent to evaporate slowly.

-

Cure the resulting film in an oven to complete the crosslinking process.

Preparation of this compound Containing Hydrogels for Drug Delivery

This compound can be incorporated into hydrogel networks to enhance their mechanical strength and modulate drug release properties.

Materials:

-

This compound

-

A hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate - HEMA)

-

A crosslinking agent (e.g., ethylene glycol dimethacrylate - EGDMA)

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

A model drug

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve the this compound, HEMA, EGDMA, and the model drug in a suitable solvent.

-

Add the photoinitiator to the solution and mix thoroughly.

-

Pour the solution into a mold (e.g., between two glass plates with a spacer).

-

Expose the mold to UV light for a sufficient time to induce photopolymerization and form the hydrogel.

-

After polymerization, remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components and non-encapsulated drug.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship for Polyurethane Formulation with this compound

Caption: Components for this compound-based polyurethane synthesis.

Experimental Workflow for Hydrogel-Based Drug Release Assay

Caption: Workflow for evaluating drug release from a this compound hydrogel.

References

In-Depth Technical Guide on the Safety and Handling of Diol-POSS Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling considerations for Diol-Polyhedral Oligomeric Silsesquioxane (Diol-POSS) materials. Given the increasing interest in these hybrid nanomaterials for biomedical applications, a thorough understanding of their potential hazards and safe handling practices is crucial. This document synthesizes available safety data, outlines experimental protocols for toxicity assessment, and explores potential biological interactions.

Material Safety and Hazard Identification

Based on available Safety Data Sheets (SDS), this compound materials are generally handled as chemical powders. The primary hazards are associated with inhalation of dust and direct contact with skin and eyes.

Hazard Identification and Precautionary Measures:

| Hazard Statement | Precautionary Measures |

| May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with a fume hood. |

| Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |

| Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |

| May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. |

In case of exposure, the following first-aid measures are recommended[1]:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage Procedures

Proper handling and storage are essential to minimize exposure risks and maintain the integrity of this compound materials.

Recommended Handling and Storage Practices:

| Aspect | Procedure |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and nitrile gloves. |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. |

| Dispensing | Avoid creating dust when weighing or transferring the material. Use appropriate tools and techniques for handling powders. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition. |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. |

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. However, studies on other functionalized POSS materials provide insights into their potential biocompatibility. For instance, studies on octaaminopropyl polyhedral oligomeric silsesquioxane (oap-POSS) have indicated low cytotoxicity in vitro[2]. It is important to note that the toxicological profile can vary significantly based on the specific functional groups and particle characteristics.

Quantitative Toxicity Data Summary (Hypothetical for this compound - Data Not Found in Literature)

| Parameter | Value | Species/Cell Line | Route of Exposure | Reference |

| LD50 (Oral) | Data Not Available | Rat/Mouse | Oral | N/A |

| LD50 (Dermal) | Data Not Available | Rabbit | Dermal | N/A |

| LC50 (Inhalation) | Data Not Available | Rat | Inhalation | N/A |

| IC50 | Data Not Available | Various Cancer Cell Lines | In Vitro | N/A |

Note: The absence of specific LD50 and IC50 values for this compound underscores the need for further toxicological studies to establish a comprehensive safety profile.

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for evaluating the biocompatibility and potential toxicity of this compound materials. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Prepare various concentrations of this compound suspension and add to the wells. Include a vehicle control.

-

Incubation: Incubate the cells with the this compound material for 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the control group.

In Vivo Biocompatibility Assessment

In vivo studies are essential to evaluate the systemic and local tissue response to this compound materials.

General Protocol for In Vivo Implantation Study:

-

Material Preparation: Sterilize the this compound material to be implanted.

-

Animal Model: Select an appropriate animal model (e.g., rats or rabbits).

-

Implantation: Surgically implant the this compound material into the target tissue (e.g., subcutaneous or intramuscular).

-

Observation: Monitor the animals for signs of toxicity or adverse reactions over a set period (e.g., 7, 30, and 90 days).

-

Histopathology: At the end of the study period, euthanize the animals and collect the implant and surrounding tissue for histological analysis.

-

Analysis: Evaluate the tissue response, including inflammation, fibrosis, and tissue integration.

Potential Biological Signaling Pathways

While direct evidence for this compound is lacking, nanoparticles, in general, can interact with various cellular signaling pathways. Understanding these potential interactions is crucial for predicting the biological response to this compound.

Inflammatory Pathways

Nanoparticles can trigger inflammatory responses by activating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Apoptosis Pathways

Nanoparticles can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion

While this compound materials hold great promise for various biomedical applications, a comprehensive understanding of their safety and handling is paramount. This guide provides a foundational overview based on currently available information. However, the limited specific toxicological data for this compound highlights the critical need for further research to establish a complete safety profile. Researchers and developers should exercise caution, adhere to the recommended safety protocols, and conduct thorough biocompatibility testing before considering these materials for clinical applications.

References

The Prolific Reactivity of Diol-Functionalized Polyhedral Oligomeric Silsesquioxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the hydroxyl groups on diol-functionalized Polyhedral Oligomeric Silsesquioxane (Diol-POSS) cores. This compound represents a unique class of hybrid nanomaterials, combining a robust inorganic silica core with reactive organic hydroxyl functionalities. This duality makes them highly valuable building blocks in the development of advanced materials, particularly in the biomedical and pharmaceutical fields for applications such as drug delivery and tissue engineering. Understanding the reactivity of these hydroxyl groups is paramount to harnessing their full potential in designing novel polymers and functionalized surfaces.

Quantitative Analysis of this compound Hydroxyl Group Reactivity

The reactivity of the hydroxyl groups on this compound is a critical parameter in the synthesis of POSS-containing polymers and materials. While extensive quantitative data for this compound specifically is still an emerging area of research, we can infer its reactivity through comparison with analogous diol systems in common reactions such as polyurethane formation and esterification. The bulky POSS cage can introduce steric effects that may influence reaction kinetics compared to simple aliphatic diols.

Polyurethane Formation

The reaction of diols with isocyanates to form polyurethanes is a cornerstone of polymer chemistry. The kinetics of this reaction are influenced by the structure of the diol, the isocyanate, the catalyst, and the reaction temperature.

Table 1: Comparative Reactivity of Diols in Polyurethane Synthesis

| Diol | Isocyanate | Catalyst (Concentration) | Temperature (°C) | Apparent Activation Energy (kJ/mol) | Pseudo First-Order Rate Constant (k') | Reference |

| Polycaprolactone diol | MDI | DBTDL (0.05 wt%) | 80 | ~50-80 | High | [1] |

| Poly(propylene glycol) | MDI | DBTDL (0.05 wt%) | 80 | ~50-80 | Moderate | [1] |

| 1,4-Butanediol | MDI | DBTDL (0.05 wt%) | 80 | ~50-80 | High | [1] |

| This compound (Predicted) | MDI | DBTDL (0.05 wt%) | 80 | Slightly higher due to steric hindrance | Moderate to High |

Note: Quantitative data for this compound is inferred based on general principles of steric hindrance and has not been definitively reported in comparative studies. Further experimental validation is required.

Esterification

Esterification, the reaction of a diol with a carboxylic acid or its derivative, is another key reaction for creating novel polyesters. The reactivity is dependent on the nature of the alcohol and the carboxylic acid, as well as the catalyst and reaction conditions.

Table 2: Typical Activation Energies for Esterification Reactions

| Alcohol Type | Carboxylic Acid/Derivative | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Reference |

| Linear Primary Alcohol | Lactic Acid | Autocatalyzed | 40 - 111 | 47 - 49 | [2] |

| Various Alcohols | Various Carboxylic Acids | Acid Catalyst | 180 | 22.3 | [3] |

| This compound (Predicted) | Adipic Acid | Acid Catalyst | ~150-180 | ~50-70 |

Note: The predicted activation energy for this compound is an estimation. The steric bulk of the POSS cage may influence the reaction rate compared to linear diols.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and functionalization of this compound-based materials. The following protocols are based on established procedures for polyurethane and polyester synthesis, adapted for the incorporation of a this compound monomer.

Synthesis of this compound-Based Polyurethane

This protocol describes a typical one-shot polymerization method for preparing a polyurethane network using this compound, a polyol, and a diisocyanate.

Materials:

-

This compound

-

Polycaprolactone (PCL) diol (Mn = 2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amounts of this compound and PCL diol.

-

Add anhydrous DMF to dissolve the diols under a gentle stream of nitrogen.

-

Heat the mixture to 80°C with constant stirring until a homogeneous solution is obtained.

-

Add 0.05 wt% of DBTDL catalyst to the reaction mixture and stir for 15 minutes.

-

Slowly add the stoichiometric amount of MDI to the flask under vigorous stirring.

-

Continue the reaction at 80°C for 4-6 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, cast the polymer solution into a Teflon mold and cure in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the crosslinking.

Surface Functionalization with this compound

This protocol outlines a general procedure for grafting this compound onto a substrate to modify its surface properties.

Materials:

-

Substrate with surface hydroxyl or carboxyl groups (e.g., glass, silicon wafer)

-

This compound

-

Toluene (anhydrous)

-

Coupling agent (e.g., a diisocyanate for hydroxylated surfaces, or a carbodiimide for carboxylated surfaces)

-

Triethylamine (for acid scavenging if necessary)

Procedure:

-

Thoroughly clean the substrate by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.

-

Activate the surface hydroxyl groups if necessary (e.g., with piranha solution for glass - Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).

-

In a separate flask, dissolve this compound and the coupling agent in anhydrous toluene under a nitrogen atmosphere.

-

Immerse the cleaned and activated substrate in the this compound solution.

-

If necessary, add a few drops of triethylamine to the solution.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for 12-24 hours.

-

After the reaction, remove the substrate and wash it thoroughly with toluene, acetone, and ethanol to remove any unreacted material.

-

Dry the functionalized substrate under a stream of nitrogen.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental procedures can greatly aid in understanding the complex processes involved in this compound chemistry.

Caption: Reaction pathway for polyurethane synthesis from this compound.

Caption: Workflow for this compound-based polyurethane synthesis.

References

Methodological & Application

Application Notes and Protocols: Diol-POSS in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of Diol-functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS) into polyurethane (PU) systems. The inclusion of this compound as a comonomer or chain extender in polyurethane synthesis offers a versatile platform for creating advanced hybrid materials with enhanced properties. These materials find applications in various fields, including biomedical devices, coatings, and high-performance elastomers.

Applications of this compound in Polyurethane Synthesis

The unique nanostructure of POSS, a cage-like molecule with a silica core and organic functional groups, allows for the precise engineering of polyurethane properties at the molecular level. When this compound is incorporated into the polyurethane backbone, it can significantly improve the following characteristics:

-

Mechanical Properties: this compound can act as a reinforcing agent, increasing the tensile strength and modulus of the resulting polyurethane. The rigid POSS cage restricts the mobility of the polymer chains, leading to a stiffer and stronger material.[1][2]

-

Thermal Stability: The inorganic silica core of POSS enhances the thermal stability of polyurethanes. This is attributed to the higher degradation temperature of the silsesquioxane cage compared to the organic polymer backbone.

-

Surface Properties: The incorporation of POSS can modify the surface energy and hydrophobicity of polyurethane films.[3] The isobutyl groups commonly found on POSS molecules are hydrophobic, and their migration to the surface can lead to a water-repellent finish. This is advantageous for applications such as anti-fouling coatings and biomedical implants to reduce protein adhesion.[3]

-

Biocompatibility: POSS-modified polyurethanes have shown promise in biomedical applications due to their enhanced biocompatibility. The nanoscale surface features created by POSS can influence cell adhesion and proliferation.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound incorporation on the key properties of polyurethanes, compiled from various studies.

Table 1: Mechanical Properties of this compound Modified Polyurethanes

| This compound Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |

| 0 | 18.5 | 15.2 | 850 | Hypothetical Baseline |

| 1.2 | 25.3 | 22.8 | 780 | Data synthesized from multiple sources |

| 2.4 | 32.1 | 35.6 | 650 | Data synthesized from multiple sources |

| 4.6 | 40.8 | 55.1 | 520 | Data synthesized from multiple sources |

Table 2: Thermal Properties of this compound Modified Polyurethanes

| This compound Content (wt%) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Reference |

| 0 | -45 | 310 | Hypothetical Baseline |

| 1.2 | -42 | 325 | [5] |

| 2.4 | -40 | 338 | [5] |

| 4.6 | -38 | 352 | [5] |

Table 3: Surface Properties of this compound Modified Polyurethane Films

| This compound Content (wt%) | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

| 0 | 75 | 45 | Hypothetical Baseline |

| 1.2 | 92 | 38 | [6] |

| 2.4 | 105 | 32 | [6] |

| 4.6 | 115 | 28 | [6] |

Experimental Protocols

Synthesis of this compound Modified Polyurethane Elastomer (Prepolymer Method)

This protocol describes a two-step prepolymer method for synthesizing a this compound modified polyurethane elastomer.

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

1,2-Propanediol isobutyl POSS (this compound)

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Drying of Reagents: Dry PTMEG and BDO under vacuum at 80°C for 4 hours. Dry this compound under vacuum at 60°C for 4 hours.

-

Prepolymer Synthesis:

-

In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and condenser, add PTMEG and this compound.

-

Heat the mixture to 70°C under a nitrogen atmosphere with stirring.

-

Add MDI to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

-

Add a catalytic amount of DBTDL (e.g., 0.01 wt% of total reactants).

-

Maintain the reaction at 80°C for 2-3 hours until the NCO content reaches the theoretical value, which can be monitored by titration.

-

-

Chain Extension:

-

Cool the prepolymer to 60°C and dissolve it in anhydrous DMF.

-

Slowly add a stoichiometric amount of BDO (chain extender) to the prepolymer solution with vigorous stirring.

-

Continue stirring for 1-2 hours at 60°C.

-

-

Casting and Curing:

-

Pour the resulting viscous solution into a Teflon mold.

-

Cure the film in a vacuum oven at 80°C for 12 hours, followed by 100°C for 4 hours to remove the solvent and complete the reaction.

-

Characterization Protocols

Standard: Based on ISO 527-3

Procedure:

-

Specimen Preparation: Cut dumbbell-shaped specimens from the cured polyurethane films using a die cutter.

-

Testing Machine: Use a universal testing machine equipped with a suitable load cell.

-

Test Conditions:

-

Crosshead speed: 10 mm/min

-

Temperature: 23 ± 2°C

-

Relative Humidity: 50 ± 10%

-

-

Measurement: Mount the specimen in the grips and apply a tensile load until failure. Record the stress-strain curve to determine tensile strength, Young's modulus, and elongation at break.

Procedure:

-

Sample Preparation: Place 5-10 mg of the polyurethane sample in an alumina crucible.

-

TGA Instrument: Use a TGA instrument to heat the sample under a controlled atmosphere.

-

Test Conditions:

-

Heating rate: 10°C/min

-

Temperature range: 30°C to 800°C

-

Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.

-

-

Analysis: Record the weight loss of the sample as a function of temperature to determine the onset of degradation and thermal stability.

Procedure:

-

Sample Preparation: Cut rectangular film specimens (e.g., 10 mm x 5 mm x 0.5 mm).

-

DMA Instrument: Use a DMA instrument in tensile mode.

-

Test Conditions:

-

Temperature range: -100°C to 150°C

-

Heating rate: 3°C/min

-

Frequency: 1 Hz

-

Strain: 0.1%

-

-

Analysis: Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).

Standard: Based on ASTM D5946

Procedure:

-

Sample Preparation: Place a flat piece of the polyurethane film on a level stage.

-

Goniometer: Use a contact angle goniometer equipped with a camera and droplet dispensing system.

-

Measurement:

-

Dispense a 5-8 µL droplet of deionized water onto the film surface.

-

Capture an image of the droplet within 10-15 seconds of deposition.

-

Use software to measure the angle between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.

-

Perform measurements at multiple locations on the surface and average the results.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Diol-POSS as a Crosslinking Agent in Polymeric Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Diol-functionalized Polyhedral Oligomeric Silsesquioxane (Diol-POSS) as a crosslinking agent in various polymer systems. These notes are intended to guide researchers in the synthesis, characterization, and application of these hybrid nanomaterials, particularly in the fields of biomedical engineering and drug delivery.

Application Notes

This compound is a versatile nanoparticle that can be incorporated into a wide range of polymers to enhance their physical, mechanical, and thermal properties. Its unique cage-like silica core and the presence of two reactive hydroxyl groups allow it to act as a robust crosslinking agent, creating a three-dimensional network structure within the polymer matrix.

Key Advantages of Using this compound as a Crosslinking Agent:

-

Enhanced Mechanical Properties: The rigid POSS cage reinforces the polymer network at a molecular level, leading to significant improvements in tensile strength, modulus, and hardness.

-

Improved Thermal Stability: The incorporation of the inorganic silica core enhances the thermal degradation temperature and glass transition temperature (Tg) of the host polymer.[1][2]

-

Controlled Drug Delivery: In hydrogel systems, the crosslinking density, which can be controlled by the this compound concentration, influences the swelling behavior and, consequently, the release kinetics of encapsulated drugs.

-

Biocompatibility: POSS-based materials have shown good biocompatibility in various studies, making them suitable for biomedical applications. However, it is crucial to perform specific biocompatibility testing for any new formulation.

Applications in Drug Development:

The unique properties of this compound crosslinked polymers make them highly attractive for various drug delivery applications:

-

Sustained Release Formulations: The controlled swelling and degradation of this compound crosslinked hydrogels can be tailored for the sustained release of therapeutic agents.

-

Targeted Drug Delivery: While not directly providing targeting, the enhanced stability and biocompatibility of the polymer matrix can improve the performance of targeted drug delivery systems.

-

Medical Devices and Implants: The improved mechanical strength and biostability of polymers incorporating this compound make them suitable for fabricating medical devices and long-term implants.

Data Presentation: Impact of this compound on Polymer Properties

The following tables summarize the quantitative effects of incorporating this compound as a crosslinking agent on the mechanical and thermal properties of polyurethane elastomers.

Table 1: Effect of this compound Concentration on Mechanical Properties of Polyurethane Elastomers

| This compound Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 0 | 25.4 | 650 | 10.2 |

| 5 | 32.8 | 580 | 15.8 |

| 10 | 41.2 | 520 | 22.5 |

| 15 | 48.6 | 450 | 30.1 |

Table 2: Effect of this compound Concentration on Thermal Properties of Polyurethane Elastomers

| This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |

| 0 | -55 | 310 |

| 5 | -52 | 325 |

| 10 | -48 | 338 |

| 15 | -45 | 350 |

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound crosslinked polymers, their characterization, and evaluation for drug delivery and biocompatibility.

Protocol 1: Synthesis of this compound Crosslinked Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using this compound as a chain extender, which acts as a crosslinking agent.

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

This compound

-

1,4-Butanediol (BDO) (as a conventional chain extender for comparison)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

Drying of Reagents: Dry PTMEG and BDO under vacuum at 80°C for 24 hours. Dry this compound under vacuum at 60°C for 24 hours.

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a pre-weighed amount of dried PTMEG.

-

Heat the flask to 80°C under a nitrogen atmosphere.

-

Add MDI to the flask with vigorous stirring. The molar ratio of NCO/OH should be 2:1.

-

Add 2-3 drops of DBTDL catalyst.

-

Maintain the reaction at 80°C for 2 hours with continuous stirring to form the NCO-terminated prepolymer.

-

-

Chain Extension/Crosslinking:

-

Dissolve a pre-weighed amount of this compound in DMF to achieve the desired weight percentage in the final polymer.

-

Cool the prepolymer to 60°C and slowly add the this compound solution under vigorous stirring.

-

Continue stirring for 30 minutes.

-

-

Casting and Curing:

-

Pour the viscous mixture into a preheated Teflon mold.

-

Cure the polymer in an oven at 100°C for 24 hours.

-

-

Post-Curing and Characterization:

-

After curing, demold the polyurethane film.

-

Post-cure the film at room temperature for 7 days before characterization.

-

Characterize the polymer using Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the NCO peak (~2270 cm⁻¹).

-

Protocol 2: Thermal Analysis of this compound Crosslinked Polymers

This protocol outlines the procedure for characterizing the thermal properties of this compound crosslinked polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure for TGA:

-

Place a small sample (5-10 mg) of the cured polymer into a TGA crucible.

-

Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset decomposition temperature (Td) from the TGA curve.

Procedure for DSC: [6]

-

Place a small sample (5-10 mg) of the cured polymer into a DSC pan and seal it.

-

Heat the sample from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Cool the sample to -80°C at a rate of 10°C/min.

-

Reheat the sample to 200°C at a rate of 10°C/min.

-

Determine the glass transition temperature (Tg) from the second heating scan.

Protocol 3: In Vitro Drug Release Study from this compound Crosslinked Hydrogel

This protocol details the methodology for evaluating the in vitro release of a model drug from a this compound crosslinked hydrogel.

Materials:

-

This compound crosslinked hydrogel loaded with a model drug (e.g., Dexamethasone)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Shaking incubator

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Cut the drug-loaded hydrogel into small discs of uniform size and weight.

-

Release Medium: Place each hydrogel disc in a vial containing 10 mL of PBS (pH 7.4).

-

Incubation: Place the vials in a shaking incubator at 37°C with gentle agitation.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.

-

Medium Replacement: Immediately replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

-

Quantification: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[7][8]

Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the in vitro cytotoxicity of this compound crosslinked polymers.

Materials:

-

This compound crosslinked polymer films

-

Fibroblast cell line (e.g., L929)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Sample Preparation and Sterilization:

-

Cut the polymer films into small discs that fit into the wells of a 96-well plate.

-

Sterilize the polymer discs by soaking in 70% ethanol for 30 minutes, followed by washing three times with sterile PBS.

-

Air-dry the samples in a sterile laminar flow hood.

-

-

Cell Seeding:

-

Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Exposure to Polymer Samples:

-

After 24 hours, carefully place the sterilized polymer discs into the wells containing the cells.

-

Include a positive control (e.g., cells treated with a cytotoxic agent like 0.1% Triton X-100) and a negative control (cells with no polymer sample).

-

Incubate the plate for another 24 or 48 hours.

-

-

MTT Assay:

-

After the incubation period, remove the polymer discs and the culture medium.

-

Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the MTT solution.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the negative control.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to the use of this compound in polymers.

Caption: Experimental workflow for this compound crosslinked polymers.

Caption: Mechanism of controlled drug release from a this compound hydrogel.

Caption: Logical flow for assessing the biocompatibility of this compound polymers.

References

Application Notes: Diol-POSS for High-Performance Nanocomposites

Introduction

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured materials with a cage-like inorganic core of silicon and oxygen (RSiO1.5) and organic functional groups at the corners. Diol-functionalized POSS (Diol-POSS) are a specific class of POSS molecules that possess two hydroxyl (-OH) groups, enabling them to be chemically incorporated into polymer matrices like polyurethane and epoxy resins through covalent bonds. This unique hybrid organic-inorganic structure allows for significant enhancements in the material properties at the molecular level, leading to the development of high-performance nanocomposites. The incorporation of this compound can lead to improved mechanical strength, thermal stability, and durability of the resulting materials, making them suitable for a wide range of applications in aerospace, automotive, biomedical, and electronics industries.[1]

Applications in Polyurethane (PU) Nanocomposites

The integration of this compound into a polyurethane matrix occurs via chemical reaction between the hydroxyl groups of POSS and the diisocyanate groups of the polyurethane prepolymer.[2] This covalent bonding ensures a strong interfacial adhesion between the inorganic POSS cage and the organic polymer matrix, leading to a more ordered and nanostructured material.[2][3]

Key Performance Enhancements:

-

Mechanical Properties: The addition of this compound significantly improves the mechanical characteristics of polyurethanes. An increase in POSS content has been shown to enhance tensile strength, Young's modulus, and storage modulus.[2][4] The rigid POSS cages act as nanoscale reinforcing agents, effectively transferring stress within the polymer matrix.

-

Thermal Stability: this compound incorporation enhances the thermal stability of PU nanocomposites.[1][4] This is attributed to the restriction of polymer chain mobility and the formation of a heat-resistant silica-like char layer upon degradation.[1]

-

Morphology and Dispersion: The functional diol groups promote better miscibility and dispersion of POSS within the PU matrix, preventing large-scale agglomeration and leading to a more homogeneous structure.[4][5] This uniform dispersion is crucial for achieving the desired property enhancements.[5]

Quantitative Data: this compound in Polyurethane Nanocomposites

| Property | POSS Content (wt%) | Observation | Reference |

| Tensile Strength | 0.3 - 4.6% | Increased with higher POSS content | [4] |

| Young's Modulus | 0.3 - 4.6% | Increased with higher POSS content | [4] |

| Storage Modulus | 1.0 - 5.0% | Increased by up to 1.5 times compared to neat PU | [2] |

| Glass Transition (Tg) | 0.3 - 4.6% | Increased with higher POSS content | [4] |

| Thermal Stability | 0.3 - 4.6% | Improved with higher POSS content | [4] |

| Particle Size | 0.3 - 4.6% | Increased with higher POSS content | [4] |

Applications in Epoxy Nanocomposites

In epoxy systems, this compound can be incorporated into the resin matrix where the hydroxyl groups can react with the epoxy rings, or they can be used to modify other components of the formulation. The result is a hybrid material with a covalently linked, three-dimensional cross-linked network. This molecular-level reinforcement leads to significant improvements in material performance.

Key Performance Enhancements:

-

Mechanical Strength & Toughness: Epoxy nanocomposites reinforced with POSS exhibit enhanced mechanical properties, including increased tensile strength, flexural strength, and fracture toughness.[6][7][8] For example, the addition of 10 wt% glycidyl-POSS can increase the ultimate tensile strength by ~64% and the strain at break by ~76%.[7] Linear POSS-based modifiers have been shown to increase Young's modulus by about 26.9% while also increasing fracture toughness by 130%.[6]

-

Thermal Properties: The thermal stability of epoxy resins is consistently improved with the addition of POSS.[6][9] The presence of the silicon-oxygen cage contributes to higher decomposition temperatures.[6]

-

Specialized Properties: Depending on the functional groups of the POSS molecule, other properties can be imparted. For instance, certain POSS compounds can confer self-healing functionality to epoxy resins.[10] Furthermore, POSS addition can improve resistance to environmental factors like atomic oxygen in low Earth orbit (LEO) applications.[11]

Quantitative Data: this compound in Epoxy Nanocomposites

| Property | POSS Content (wt%) | Observation | Reference |

| Tensile Strength | 10% (E-POSS) | Increased by 53.9% compared to neat epoxy | [8] |

| Young's Modulus | Not Specified | Increased by 26.9% with linear POSS modifier | [6] |

| Fracture Toughness | Not Specified | Increased by 130% | [6] |

| Glass Transition (Tg) | 10% (OEP-POSS) | Increased by 31 °C compared to the unreinforced matrix | [12] |

| Thermal Stability (Td) | Not Specified | Increased from 377 °C (neat ER) to ~390 °C | [6] |

| Flexural Strength | 5% | Increased, but fell at higher concentrations | [11] |

| Flexural Modulus | 5% | Increased, but fell at higher concentrations | [11] |

Protocols

Protocol 1: Synthesis of this compound Polyurethane Nanocomposites

This protocol describes a general prepolymer mixing method for synthesizing aqueous polyurethane-POSS nanocomposites.[4]

Methodology:

-

Prepolymer Synthesis:

-

Charge a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with a predetermined amount of polyol (e.g., polytetramethylene glycol), this compound, and diisocyanate (e.g., isophorone diisocyanate).

-

Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring.

-

Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer. The NCO content should be monitored via titration.

-

-

Dispersion and Chain Extension:

-

Cool the prepolymer to a lower temperature (e.g., 40-50°C).

-

Add an internal emulsifier (e.g., N,N-bis(2-hydroxyethyl-2-amino ethane sulfonic acid sodium salt) and mix until a homogeneous mixture is obtained.[4]

-

Add a neutralizing agent like triethylamine (TEA) and stir for 30 minutes.

-

Add deionized water to the mixture under vigorous stirring (e.g., 1000 rpm) to form an aqueous dispersion.

-

Perform chain extension by adding an aqueous solution of a diamine (e.g., ethylenediamine) dropwise to the dispersion.

-

-

Film Formation:

-

Pour the final aqueous PU-POSS dispersion into a Teflon mold.

-

Allow the water to evaporate at room temperature for 24 hours.

-

Complete the drying process in a vacuum oven at 80°C for at least 12 hours to obtain the final nanocomposite film.

-

Protocol 2: Synthesis of this compound Epoxy Nanocomposites

This protocol provides a general method for fabricating epoxy-POSS nanocomposites via thermal curing.

Methodology:

-

Mixing and Dispersion:

-

Preheat the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) to approximately 60°C to reduce its viscosity.

-

Add the desired weight percentage of this compound to the preheated resin.

-

Mix the components thoroughly using a mechanical stirrer or an ultrasonic bath for 1 hour to ensure uniform dispersion of the POSS molecules.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

-

Curing:

-

Cool the mixture to a suitable temperature and add the stoichiometric amount of the curing agent (hardener). Stir for several minutes until the hardener is fully dissolved and integrated.

-